![molecular formula C13H16BClN2O2 B1422052 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine CAS No. 942070-50-0](/img/structure/B1422052.png)
7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
Overview
Description
“7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine” is a chemical compound. It contains a pyrrolopyridine core, which is a type of nitrogen-containing heterocycle . The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such compounds typically involves cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction type is commonly used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyridine core and a boronic ester group . The exact 3D conformation would depend on the specific conditions and environment.Chemical Reactions Analysis
As mentioned earlier, the boronic ester group in this compound can participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, properties such as solubility, melting point, and boiling point can vary widely depending on these factors .Scientific Research Applications
Material Science Applications
Boronic acid esters, similar to "7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine," are key intermediates in the synthesis of deeply colored polymers. These polymers, such as those containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, exhibit significant molecular weights and are soluble in common organic solvents. They have potential applications in various optoelectronic devices due to their unique optical properties (Welterlich, Tieke, 2012).
Organic Synthesis
In organic synthesis, boronic acid esters are utilized as intermediates in the construction of complex molecules. For example, they are instrumental in the Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This process is fundamental in synthesizing various biologically active compounds and materials with specific electronic properties. The utility of boronic acid esters in these reactions highlights their importance in synthetic organic chemistry and drug development (Bethel et al., 2012).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its exact structure, how it is used, and the precautions taken during its handling and storage. It’s always important to refer to the relevant safety data sheets and to follow appropriate safety protocols when handling chemical compounds .
Future Directions
properties
IUPAC Name |
7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-8-5-6-16-11(15)10(8)17-9/h5-7,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUILFKILUDUEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681951 | |
Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine | |
CAS RN |
942070-50-0 | |
Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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